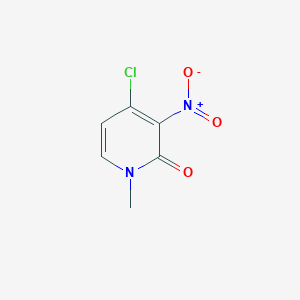

4-chloro-1-methyl-3-nitropyridin-2(1H)-one

Description

Contextualization of Pyridinone Derivatives in Contemporary Chemical Research

Pyridinone derivatives are a class of heterocyclic compounds that have garnered significant attention in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. ivychem.com The pyridinone scaffold can act as both a hydrogen bond donor and acceptor, and its physicochemical properties can be finely tuned through substitution, affecting polarity, lipophilicity, and hydrogen bonding capabilities. These characteristics make them privileged structures in drug discovery, where they can serve as bioisosteres for amides, phenyls, and other heterocyclic rings, often improving metabolic stability and aqueous solubility of a target molecule. nih.gov The versatility of the pyridinone core is evident in its presence in a wide array of pharmacologically active agents with antitumor, antimicrobial, and anti-inflammatory properties. ivychem.com

Significance of 4-chloro-1-methyl-3-nitropyridin-2(1H)-one within Advanced Organic Synthesis Paradigms

Within the broader class of pyridinones, this compound emerges as a highly functionalized building block for advanced organic synthesis. Its significance lies in the strategic placement of its functional groups, which allows for selective and diverse chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group at the 3-position, in conjunction with the inherent electron-deficient nature of the pyridinone ring, strongly activates the chloro group at the 4-position towards nucleophilic aromatic substitution. This makes the compound an excellent substrate for introducing a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) at this position, serving as a linchpin for building molecular complexity.

Modification of the Nitro Group: The nitro group itself is a versatile functional handle. It can be reduced to an amino group, which can then participate in a vast range of reactions, including amide bond formation, diazotization, and reductive amination. This provides a secondary point for diversification of the molecular scaffold.

Steric and Electronic Control: The N-methyl group prevents tautomerization to a hydroxypyridine form, locking the molecule in the pyridinone structure. This ensures predictable reactivity and removes the possibility of competing reactions at the nitrogen or oxygen atoms that can occur in N-unsubstituted pyridinones.

The combination of these features makes this compound a valuable intermediate for constructing complex heterocyclic systems, particularly those desired in the synthesis of agrochemicals and pharmaceuticals. lookchem.com

Research Trajectories and Objectives for this compound

Current and future research involving this compound is primarily focused on its application as a synthetic intermediate. The main objectives include:

Development of Novel Synthetic Methodologies: Research is aimed at exploring the full scope of its reactivity, particularly in developing efficient and selective C-C and C-N bond-forming reactions. This includes its use in transition-metal-catalyzed cross-coupling reactions, despite the inherent challenges of such reactions with electron-deficient systems.

Synthesis of Biologically Active Molecules: A major trajectory is the use of this compound as a starting material for the synthesis of novel pharmaceutical and agrochemical candidates. The objective is to leverage its pre-installed functionalities to rapidly assemble libraries of complex molecules for biological screening. For instance, related nitropyridine derivatives are key intermediates in the synthesis of compounds with therapeutic potential. mdpi.com

Elucidation of Reaction Mechanisms: A deeper understanding of the factors governing the regioselectivity and reactivity of this polysubstituted heterocyclic system is a key research objective. This includes computational studies and detailed mechanistic investigations to optimize reaction conditions and predict outcomes. The synthesis of a related compound, 5-(5-Chloro-2-hydroxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one, has been reported, and its structure was confirmed by crystallographic data, demonstrating that the core scaffold is synthetically accessible and stable. researchgate.net

Chemical and Physical Data

Below are tables detailing the properties and identifiers for this compound and a closely related isomer for comparative context.

Table 1: Properties of Pyridinone Derivatives

| Property | This compound | 4-chloro-6-methyl-3-nitropyridin-2(1H)-one |

|---|---|---|

| Molecular Formula | C6H5ClN2O3 | C6H5ClN2O3 |

| Molecular Weight | 188.57 g/mol | 188.57 g/mol |

| Melting Point | Data not available | 215-216 °C |

| Boiling Point (Predicted) | Data not available | 288.5±40.0 °C |

| Density (Predicted) | Data not available | 1.51±0.1 g/cm³ |

Table 2: Compound Identifiers

| Identifier | This compound | 4-chloro-6-methyl-3-nitropyridin-2(1H)-one |

|---|---|---|

| CAS Number | Not assigned | 95835-64-6 google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-methyl-3-nitropyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-8-3-2-4(7)5(6(8)10)9(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZKCGXAVVUKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C(C1=O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity, Transformation Mechanisms, and Reaction Pathways of 4 Chloro 1 Methyl 3 Nitropyridin 2 1h One and Analogous Systems

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of the reactivity of 4-chloro-1-methyl-3-nitropyridin-2(1H)-one. In this pathway, a nucleophile displaces a leaving group, in this case, the chloride atom at the C4 position. wikipedia.org The reaction is not a single-step displacement like an SN2 reaction but typically proceeds via a two-step addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.com

The generally accepted mechanism for SNAr reactions on highly activated aromatic systems involves the initial addition of a nucleophile to the electron-poor aromatic ring. libretexts.org This attack, directed at the carbon atom bearing the leaving group (the ipso carbon), disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate is crucial and is significantly enhanced by the presence of electron-withdrawing groups, such as the nitro group on the pyridinone ring, which delocalize the negative charge. wikipedia.orglibretexts.org

In the second step of the mechanism, the aromaticity of the ring is restored through the expulsion of the leaving group, which in this case is the chloride ion. libretexts.org Studies on analogous systems, such as methyl 3-nitropyridine-4-carboxylate, have demonstrated the effective displacement of a nitro group, which highlights the high degree of activation in such pyridyl systems. mdpi.comresearchgate.net The displacement of a halogen, like chlorine, is a classic example of this reaction pathway. wikipedia.org

The nature of the nucleophile plays a significant role in these transformations. A wide array of nucleophiles, including amines, alkoxides, and thiolates, can effectively displace the halogen in activated systems. nih.gov For instance, in reactions involving 2,3-dichloroquinoxaline, various nucleophiles have been shown to displace the chlorine atoms sequentially. nih.gov Similarly, this compound is expected to react with a range of nucleophiles under appropriate conditions to yield the corresponding 4-substituted products.

The efficiency and regioselectivity of SNAr reactions are profoundly influenced by both electronic and steric factors.

Electronic Effects: The rate of SNAr reactions is dramatically accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orgnumberanalytics.com In this compound, the chloro leaving group at C4 is para to the ring nitrogen and ortho to the nitro group at C3. This arrangement is highly favorable for SNAr, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen. wikipedia.orglibretexts.org This stabilization lowers the activation energy of the first, typically rate-determining, step of the reaction. masterorganicchemistry.com In contrast, EWGs in the meta position offer no such resonance stabilization, rendering the system far less reactive. libretexts.orglibretexts.org

Steric Effects: Steric hindrance can significantly impact the efficiency of SNAr reactions. Bulky nucleophiles may find it difficult to approach the substitution site, leading to slower reaction rates. numberanalytics.com Likewise, bulky groups adjacent to the reaction site on the aromatic ring can impede the nucleophile's attack. youtube.com In studies of phenyl 2,4,6-trinitrophenyl ethers reacting with aniline (B41778) versus the bulkier N-methylaniline, the reaction rate was reduced by a factor of 105 with the latter, a decrease attributed to increased steric hindrance during both the formation of the intermediate and the subsequent proton transfer step. For this compound, the N-methyl group is relatively small, but the adjacent nitro group could provide some steric shielding, potentially influencing the approach of very large nucleophiles.

| Factor | Influence on Reactivity | Example in this compound |

|---|---|---|

| Electronic (Activating Groups) | Strong electron-withdrawing groups (e.g., -NO2, -CN) ortho/para to the leaving group stabilize the Meisenheimer intermediate, increasing the reaction rate. libretexts.org | The -NO2 group (ortho) and the ring nitrogen (para) strongly activate the C4 position for nucleophilic attack. |

| Electronic (Leaving Group) | The leaving group's ability to depart influences the second step. For halogens in SNAr, the typical reactivity order is F > Cl > Br > I, as the rate-determining step is the nucleophilic attack, not C-X bond cleavage. masterorganicchemistry.com | The chlorine at C4 serves as a good leaving group in this activated system. |

| Steric Hindrance | Bulky groups on the nucleophile or adjacent to the reaction site on the ring can slow the reaction by impeding the nucleophile's approach. numberanalytics.com | The adjacent -NO2 group could sterically hinder very large nucleophiles. |

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Factors Governing Regioselectivity and Stereochemistry in VNS

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the nucleophilic replacement of hydrogen in electron-deficient aromatic and heteroaromatic systems, such as those containing nitro groups. organic-chemistry.orgsioc-journal.cn In the context of this compound, the regioselectivity of a VNS reaction is primarily dictated by the strong directing effect of the nitro group and influenced by the steric and electronic environment imposed by the other substituents.

The mechanism of VNS involves the addition of a carbanion, which bears a leaving group, to an electrophilic aromatic ring, followed by a base-induced β-elimination. nih.gov The nitro group is essential for activating the ring towards this initial nucleophilic attack and stabilizing the intermediate Meisenheimer-type adduct. organic-chemistry.org Generally, nucleophilic attack in VNS reactions on nitroarenes occurs at the positions ortho and para to the nitro group. organic-chemistry.org For this compound, the available positions are C5 (ortho to the nitro group) and C6. The position para to the nitro group is substituted with the N-methyl moiety and is thus unavailable.

Several factors govern the final regiochemical outcome:

Electronic Effects : The nitro group at the C3 position strongly activates the adjacent C5 position for nucleophilic attack. The electron-withdrawing nature of the nitro group delocalizes the negative charge of the intermediate σ-adduct, thereby stabilizing it.

Steric Hindrance : The accessibility of the potential reaction sites is a critical factor. The C5 position is flanked by the C4-chloro and C6-hydrogen atoms. The C4-chloro group can exert significant steric hindrance, potentially disfavoring the approach of bulky nucleophiles at the C5 position. Similarly, the N-methyl group and the carbonyl oxygen can influence the trajectory of the incoming nucleophile. Studies on related nitropyridine systems have shown that steric hindrance can inhibit the β-elimination step required for a successful VNS reaction, sometimes leading only to the formation of a protonated adduct. nih.gov

Reaction Conditions : The choice of base, solvent, and temperature can influence the reaction pathway. A strong base is required in stoichiometric amounts to first generate the carbanion and then to facilitate the elimination of the leaving group from the intermediate adduct. organic-chemistry.org

Given that VNS typically proceeds faster than the substitution of a halogen (SNAr), especially for chloro-substituted nitroarenes, the reaction is expected to occur at the C-H bond rather than displacing the C4-chloro group. organic-chemistry.org The stereochemistry of the newly formed carbon-carbon bond is generally not a factor unless the incoming nucleophile is chiral, as the aromatic ring itself is prochiral.

Table 1: Factors Influencing Regioselectivity in VNS of this compound

| Factor | Influence on Regioselectivity | Favored Position of Attack | Rationale |

|---|---|---|---|

| Electronic Directing Effect | Strongly activating | C5 (ortho to NO₂) | The nitro group stabilizes the negative charge of the intermediate σ-adduct through resonance. organic-chemistry.org |

| Steric Hindrance (C4-Cl) | Potentially inhibiting | May disfavor C5 | The chlorine atom adjacent to the C5 position can sterically hinder the approach of the nucleophile. |

| Steric Hindrance (N1-CH₃) | Minor | Minimal effect on C5/C6 | The methyl group is relatively small and distant from the primary reaction sites. |

| Leaving Group on Nucleophile | Crucial for elimination | N/A (affects overall success) | An effective leaving group (e.g., Cl, PhSO₂) on the carbanion is necessary for the final elimination step to yield the substitution product. nih.gov |

Reduction and Oxidation Reactions

Selective Reduction of Nitro Groups to Amines

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. researchgate.net For a multifunctional compound like this compound, the key challenge is achieving chemoselective reduction of the nitro group without affecting the chloro substituent or the pyridinone ring. Numerous methods have been developed for the selective reduction of aromatic nitro groups, many of which tolerate the presence of halides. organic-chemistry.org

Catalytic hydrogenation is a widely used and effective method. google.com Reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst can selectively reduce the nitro group while leaving the aryl chloride bond intact. researchgate.net The selectivity arises because the hydrogenolysis of aryl halides is typically more difficult and requires more forcing conditions than the reduction of a nitro group.

Other common methods include the use of metals in acidic or neutral media. For instance, zinc metal with ammonium (B1175870) chloride in an aqueous solvent can effectively reduce nitroarenes to anilines, and this system is known to be chemoselective for nitro groups in the presence of halide substituents. researchgate.net The use of sodium borohydride (B1222165) in combination with transition metal complexes, such as Ni(PPh₃)₄, has also been reported for the reduction of nitroaromatic compounds to their corresponding amines. jsynthchem.com These methods offer mild reaction conditions and high functional group tolerance. organic-chemistry.org

The resulting compound, 3-amino-4-chloro-1-methylpyridin-2(1H)-one, is a valuable synthetic intermediate, as the newly formed amino group can be further functionalized.

Table 2: Reagent Systems for Selective Nitro Group Reduction

| Reagent System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | Room temperature to moderate heat, atmospheric or low pressure H₂ | Excellent selectivity for NO₂ over aryl-Cl. Sulfur-containing compounds can poison the catalyst. | researchgate.net |

| Zn, NH₄Cl | Aqueous solvent, 80°C | Chemoselective for nitro groups; ester, amide, and halide substituents are unaffected. | researchgate.net |

| Fe, CaCl₂ | Transfer hydrogenation (e.g., with formic acid) | Effective for nitroarenes in the presence of halides, carbonyls, nitriles, and esters. | organic-chemistry.org |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol solvent, room temperature | A method to enhance the reducing power of NaBH₄ to make it effective for nitro groups. | jsynthchem.com |

| Hydrazine (B178648) Hydrate (B1144303), Pd/C | Ethanol, reflux | Effective for reducing nitroarenes while preserving bromo, chloro, and iodo substituents. | organic-chemistry.org |

Oxidation Pathways and Functional Group Interconversions

Functional group interconversion (FGI) refers to the process of converting one functional group into another, a cornerstone of synthetic strategy. ic.ac.ukyoutube.com Following the selective reduction of the nitro group to an amine, the resulting 3-amino-4-chloro-1-methylpyridin-2(1H)-one becomes a versatile precursor for numerous FGIs.

The primary site for further transformation is the newly introduced amino group. Classic FGIs for aromatic amines include:

Diazotization : The amino group can be converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly valuable as it can be subsequently replaced by a wide variety of substituents through Sandmeyer-type reactions (e.g., -Cl, -Br, -CN, -OH).

Amide Formation : Reaction with acyl chlorides or anhydrides converts the amine to a more stable amide, which can alter its electronic properties and serve as a protecting group.

Alkylation and Arylation : The amine can undergo N-alkylation or N-arylation to form secondary or tertiary amines.

Direct oxidation of the this compound molecule is challenging due to the electron-deficient nature of the ring. The pyridinone ring and the nitro group are generally resistant to oxidation. The N-methyl group could potentially be oxidized under very harsh conditions, but this is not a common or selective pathway. The most synthetically useful oxidation pathways would typically involve transformations of functional groups introduced via the reduction of the nitro group. For instance, if the amine were converted to other groups, those new groups could be subject to oxidation (e.g., conversion of an introduced alkyl chain).

Electrophilic Aromatic Substitution (EAS) and Halogenation

Directing Effects of Nitro and Pyridinone Moieties in EAS

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, but it is significantly more difficult for electron-deficient rings like pyridine (B92270) and its derivatives. youtube.com The pyridine ring is less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing inductive effect of the nitrogen atom. youtube.commsu.edu In this compound, the reactivity is further diminished by the presence of multiple powerful electron-withdrawing groups.

The directing effects of the substituents on the ring are as follows:

Nitro Group (-NO₂) at C3 : This is one of the strongest deactivating groups and is a powerful meta-director. pressbooks.pubyoutube.comquora.com It strongly withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position (C5) the least deactivated site for electrophilic attack.

Pyridinone Carbonyl (-C=O) at C2 : The carbonyl group is a deactivating, meta-directing group. It withdraws electron density via resonance and induction. Its meta positions are C4 and C6.

Chloro Group (-Cl) at C4 : Halogens are an exception among deactivating groups, as they are ortho, para-directors. libretexts.orglibretexts.org The chloro group deactivates the ring through its inductive effect but can donate electron density via resonance to stabilize the intermediate carbocation when attack occurs at the ortho (C3, C5) or para (C6, relative to the N) positions.

Considering the two available positions for substitution, C5 and C6, the cumulative effect is a severely deactivated system where any EAS reaction would require extremely harsh conditions. The nitro group strongly directs to C5 (meta), while the chloro group directs to C5 (ortho) and C6 (ortho, considering the pyridinone system). The overwhelming deactivation from the nitro and carbonyl groups makes any successful EAS reaction highly improbable.

Table 3: Summary of Directing Effects for EAS on Available Positions

| Substituent | Effect on Ring Reactivity | Directing Preference | Influence on C5 | Influence on C6 |

|---|---|---|---|---|

| 3-Nitro (-NO₂) | Strongly Deactivating | Meta | Directing (meta) | - |

| 4-Chloro (-Cl) | Weakly Deactivating | Ortho, Para | Directing (ortho) | Directing (ortho) |

| 2-Carbonyl (-C=O) | Strongly Deactivating | Meta | - | Directing (meta) |

| Overall System | Severely Deactivated | Reaction Unlikely | The combined electron-withdrawing effects make the ring extremely resistant to electrophilic attack at either position. |

Regioselective Halogenation Strategies

Alternative, non-EAS strategies would be required to introduce another halogen atom at the C5 or C6 positions. Such strategies might include:

Directed Ortho Metalation (DoM) : This approach involves deprotonation of a C-H bond using a strong base, directed by a nearby functional group, followed by quenching the resulting anion with an electrophilic halogen source (e.g., N-bromosuccinimide, NBS). However, the presence of acidic protons on other parts of similar molecules or complex interactions could complicate this approach.

Nucleophilic Substitution via the Amine : A more plausible route would involve the FGI pathways described in section 3.3.2. The 3-amino derivative could be converted to a diazonium salt and subsequently transformed into a 3-halo derivative (Sandmeyer reaction), though this would replace the nitrogen, not a hydrogen. To halogenate at C5 or C6, one might first need to introduce a group that facilitates metalation or another substitution pattern.

Ring-Opening/Ring-Closing Strategies : Advanced methods for halogenating highly electron-deficient pyridines involve activating the nitrogen, opening the ring to a reactive acyclic intermediate (a Zincke imine), performing an electrophilic halogenation on the resulting polarized alkene system, and then re-closing the ring. nih.govchemrxiv.org This complex, multi-step approach underscores the difficulty of directly halogenating such deactivated heterocyclic systems.

Ring Transformations and Cyclization Reactions

The heterocyclic core of this compound is susceptible to a variety of ring transformation and cyclization reactions, driven by the interplay of its electron-deficient pyridine ring, the activating nitro group, and the reactive chloro and carbonyl functionalities. These transformations are crucial for the synthesis of novel fused heterocyclic systems.

Recyclization Mechanisms of Nitropyridine Derivatives

Nitropyridine derivatives are known to undergo recyclization reactions, often initiated by nucleophilic attack, leading to the formation of new heterocyclic rings. The presence of a nitro group significantly activates the pyridine ring towards nucleophilic substitution, which can be the first step in a cascade of reactions resulting in a completely different heterocyclic system.

For instance, the reaction of nitropyridines with certain nucleophiles can lead to the opening of the pyridine ring, followed by a recyclization process. While specific studies on this compound are not extensively documented, analogous transformations in other nitropyridine systems suggest potential pathways. One such pathway is the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. In this process, a nucleophile adds to the pyridine ring, inducing ring opening to form an open-chain intermediate, which then cyclizes in a different manner to yield a new heterocyclic product.

Three-component ring transformations have also been reported for the synthesis of nitroaromatic compounds, which can be conceptually applied to the recyclization of nitropyridines. nih.gov These reactions often involve the reaction of a pyridone with a ketone and an ammonia (B1221849) source, leading to the formation of a new, fused pyridine ring. nih.gov

Intramolecular Cyclization Cascades

The substituents on the this compound scaffold provide handles for initiating intramolecular cyclization cascades. For example, nucleophilic displacement of the chlorine at the C4 position by a dinucleophile, or a reagent that subsequently generates a nucleophilic center, can trigger a cascade of ring-forming reactions.

Studies on related pyridine systems have demonstrated that intramolecular reactions of nucleophilic carbon-centered radicals with the pyridine ring can lead to the stereospecific construction of polycyclic compounds. nih.govacs.org Such radical cascades can be initiated by various methods, including manganese(III)-based oxidative free-radical cyclization. nih.govacs.org In the context of this compound, a suitably tethered radical precursor could initiate a cyclization cascade, potentially involving the nitro group or the carbonyl function.

Furthermore, dearomatization reactions offer a powerful strategy for the rapid construction of complex molecules from simple aromatic precursors. rsc.org While specific examples involving this compound are scarce, the general principle of dearomative cyclization could be applied, for instance, by reacting it with a suitable dienophile in a cycloaddition reaction.

Smiles Rearrangement Pathways in Heterocyclic Annulation

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that has found widespread application in the synthesis of heterocyclic compounds. manchester.ac.ukwikipedia.orgnumberanalytics.com The general mechanism involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule. numberanalytics.com The reaction is typically facilitated by the presence of electron-withdrawing groups on the migrating aryl ring, which stabilize the intermediate Meisenheimer complex. cdnsciencepub.com

The 3-nitropyridin-2(1H)-one core of the title compound is highly electron-deficient, making it an excellent candidate for Smiles rearrangement-based annulation strategies. For example, if a nucleophilic side chain is introduced at the C4 position (by displacing the chloride), a Smiles rearrangement could be triggered where the pyridinone ring migrates, leading to the formation of a new fused heterocyclic system.

A notable variant is the Truce-Smiles rearrangement, which involves a carbanion as the nucleophile, allowing for the formation of carbon-carbon bonds. cdnsciencepub.comnih.gov This rearrangement has been utilized in tandem reaction sequences to construct complex molecular architectures. cdnsciencepub.com In a hypothetical scenario, a side chain attached to the pyridinone nitrogen containing a suitable carbanion precursor could undergo a Truce-Smiles rearrangement, leading to annulation at the C2 or C3 position of a migrating aryl group.

| Rearrangement Type | Migrating Group | Nucleophile | Key Feature |

| Smiles Rearrangement | Electron-deficient aryl/heteroaryl | Heteroatom (O, N, S) | Intramolecular SNAr |

| Truce-Smiles Rearrangement | Aryl/heteroaryl | Carbanion | C-C bond formation |

Photochemical and Electronically Excited State Reactivity

The photochemistry of this compound is expected to be rich and complex, influenced by the presence of both the nitroaromatic and the pyridinone chromophores. These functionalities can undergo a variety of photochemical transformations upon absorption of light.

Photoisomerization and Photorearrangement Studies

Nitroaromatic compounds are known to undergo photoisomerization, a prominent example being the nitro-nitrito rearrangement, where the nitro group (-NO2) isomerizes to a nitrito group (-ONO). nih.govnih.gov This process is often reversible and can proceed through excited triplet states. For this compound, irradiation with UV light could potentially lead to the formation of the corresponding nitrito isomer.

Pyridin-2(1H)-ones and related heterocyclic systems can undergo a variety of photorearrangements. wikipedia.org For instance, photochemical valence isomerization of pyridine N-oxides has been utilized for the selective hydroxylation of the pyridine ring. acs.org While the title compound is not a pyridine N-oxide, analogous valence isomerization pathways could be envisioned. Photochemical ring-opening of pyrimidin-2(1H)-ones has also been reported, proceeding via a Norrish Type I cleavage of the ArN–CO bond to form an isocyanate intermediate. A similar cleavage in this compound could lead to ring-opened products.

Furthermore, positional isomerization of substituents on a pyridine ring can be influenced by photochemical methods, affecting the photophysical properties of the molecule. mdpi.com

Investigation of Photochemical Quantum Yields and Energy Dissipation

The electronically excited states of nitroaromatic compounds are generally characterized by low fluorescence quantum yields. rsc.org This is due to efficient intersystem crossing from the initially populated singlet excited state to the triplet manifold. rsc.orgacs.org The triplet quantum yield for many nitroaromatic compounds is consequently high, often approaching unity. acs.org The disappearance quantum yields for the photochemical reactions of aromatic nitro compounds are typically low, on the order of 10-3, indicating that the primary deactivation pathway from the excited state is a return to the ground state. dtic.mil

The energy dissipation from the excited states of this compound is expected to be dominated by non-radiative processes. Upon photoexcitation, the molecule will likely undergo rapid intersystem crossing to the triplet state. From the triplet state, it can either undergo photochemical reactions (such as nitro-nitrito isomerization or photorearrangement) or relax back to the ground state via phosphorescence or non-radiative decay.

The presence of the chloro substituent and the pyridinone ring may influence the excited-state dynamics and the quantum yields of various photochemical processes. For instance, heavy atoms like chlorine can enhance the rate of intersystem crossing. The specific solvent environment can also play a crucial role in the deactivation pathways and the efficiency of photochemical reactions.

| Photochemical Parameter | Typical Value for Nitroaromatics | Implication |

| Fluorescence Quantum Yield (Φf) | Low | Inefficient fluorescence |

| Triplet Quantum Yield (ΦT) | High (e.g., 0.6-0.8) acs.org | Efficient intersystem crossing |

| Disappearance Quantum Yield (Φd) | Low (e.g., 10-3 - 10-4) nih.govdtic.mil | High photostability, inefficient photodecomposition |

Synthetic Utility and Research Applications of 4 Chloro 1 Methyl 3 Nitropyridin 2 1h One As a Versatile Chemical Synthon

Strategic Building Block in Heterocyclic Synthesis

The unique combination of a good leaving group (the chloro substituent) and a strong electron-withdrawing group (the nitro substituent) on the electron-deficient pyridone ring makes 4-chloro-1-methyl-3-nitropyridin-2(1H)-one an ideal substrate for constructing a variety of other heterocyclic systems. Its utility stems from its capacity to undergo reactions that either build new rings onto its core structure or introduce diverse functional groups.

A key application of this synthon is in annulation reactions to create fused bicyclic and polycyclic heterocyclic systems. The C4-chloro and C3-nitro groups are perfectly positioned to react with binucleophilic reagents, where one nucleophile displaces the chlorine and the other interacts with the nitro group (often after its reduction to an amine) or an adjacent position to facilitate cyclization.

This strategy is a well-established method for creating fused pyridines, such as those containing pyrazole, triazole, or pyrimidine (B1678525) rings. For instance, reacting similar 4-chloro-3-nitropyridines with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[3,4-c]pyridine scaffolds. The process typically involves an initial nucleophilic aromatic substitution (SNAr) at the C4 position by one of the hydrazine's nitrogen atoms, followed by an intramolecular cyclization involving the nitro group. Similarly, reagents like guanidine (B92328) or thiourea (B124793) can be used to construct fused pyrimidine rings. The reaction of 4-chloro-8-methylquinolin-2(1H)-one, a related quinolinone analog, with hydrazine serves as a precedent for this type of transformation. mdpi.com

| Binucleophilic Reagent | Potential Fused Heterocyclic System |

| Hydrazine (H₂N-NH₂) | Pyrazolo[3,4-c]pyridin-2-one |

| Guanidine (H₂N-C(=NH)NH₂) | Pyrido[3,4-d]pyrimidin-2-one |

| Thiourea (H₂N-C(=S)NH₂) | Pyrido[3,4-d]pyrimidine-2-thione |

| Amidines (R-C(=NH)NH₂) | Substituted Pyrido[3,4-d]pyrimidines |

This table presents potential synthetic outcomes based on established reactivity patterns of analogous compounds.

The most direct synthetic application of this compound is the diversification of the pyridine (B92270) ring through nucleophilic aromatic substitution (SNAr) of the C4-chloro group. The chloro atom serves as an excellent leaving group, and its reactivity is significantly enhanced by the ortho-nitro group and the para-carbonyl group, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.

This high reactivity allows for the introduction of a wide array of functional groups by employing various nucleophiles.

O-Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages.

S-Nucleophiles: Thiolates are effective for creating thioether bonds. mdpi.com

N-Nucleophiles: Primary and secondary amines readily displace the chloride to form substituted aminopyridines. researchgate.net

C-Nucleophiles: Soft carbon nucleophiles, such as enolates or organometallic reagents, can be used to form new carbon-carbon bonds, although this may require specific reaction conditions.

| Nucleophile Class | Example Reagent | Resulting Functional Group |

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | 4-methoxy |

| Sulfur | Sodium thiophenoxide (NaSPh) | 4-(phenylthio) |

| Nitrogen | Aniline (B41778) (PhNH₂) | 4-(phenylamino) |

| Nitrogen | Sodium azide (B81097) (NaN₃) | 4-azido |

This table illustrates the versatility of the synthon in SNAr reactions with different classes of nucleophiles.

Precursor for Advanced Organic Intermediates

Beyond simple functionalization, this compound serves as a precursor for more elaborate organic intermediates, which are themselves stepping stones to complex target molecules.

The true synthetic power of this compound is realized in multi-step sequences. A common and powerful strategy involves an initial SNAr reaction at the C4 position, followed by chemical modification of the nitro group at C3. The nitro group is readily reduced to an amino group under various conditions (e.g., catalytic hydrogenation, or using reducing agents like tin(II) chloride).

This newly formed amino group acts as a versatile chemical handle. It can be acylated, alkylated, or used as a nucleophile in a subsequent intramolecular cyclization reaction to build an additional ring. For example, a molecule could first be functionalized with an amine at C4, and then the C3-nitro group could be reduced. The resulting diamino-substituted pyridine is a valuable intermediate for synthesizing scaffolds like those found in pharmaceuticals, such as imidazo[4,5-c]pyridines. This stepwise approach allows for the controlled and regioselective construction of complex heterocyclic frameworks. google.comgoogle.com

The structure of this compound can be systematically modified to create derivatives with fine-tuned reactivity for specific synthetic goals. The chloro group, for instance, is primarily useful in SNAr reactions. However, replacing it with bromine or iodine would yield derivatives better suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), thereby enabling the formation of carbon-carbon and carbon-nitrogen bonds with a different set of reagents.

Furthermore, the nitro group can be modified. While it is an excellent activating group for SNAr, it could be replaced with other electron-withdrawing groups like cyano (-CN) or sulfonyl (-SO₂R) groups to modulate the electrophilicity of the pyridine ring. The N-methyl group also plays a role, influencing the compound's solubility and steric environment compared to an N-H pyridone analog. These tailored modifications allow chemists to design precursors with the precise reactivity needed for a specific synthetic route.

Structure-Reactivity Relationships in the Context of Synthetic Design

The synthetic utility of this compound is a direct consequence of its electronic structure. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is greatly amplified by the presence of two powerful electron-withdrawing groups: the nitro group and the pyridone carbonyl.

The key reaction, nucleophilic aromatic substitution, proceeds via a two-step addition-elimination mechanism.

Addition: A nucleophile attacks the electron-deficient carbon at the C4 position. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The chloride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product.

The stability of the Meisenheimer complex is crucial to the compound's high reactivity. The negative charge is effectively delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the ortho-nitro group and the para-carbonyl group. This delocalization significantly lowers the activation energy of the reaction, making the C4 position highly susceptible to nucleophilic attack. This predictable regioselectivity makes this compound a reliable and strategic tool for synthetic design.

Influence of Substituents on Synthetic Transformations

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the nitro group and the pyridinone carbonyl group significantly influences the molecule's electronic landscape. This electron deficiency makes the pyridinone ring susceptible to nucleophilic attack, a key feature exploited in its synthetic applications.

The primary substituents—chloro, nitro, and N-methyl groups—each play a distinct role:

Chloro Group (at C4): The chlorine atom at the 4-position is an excellent leaving group, particularly because the ring is activated by the adjacent electron-withdrawing nitro group. This facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates) at this position. The high reactivity of chloro groups in similar electron-deficient pyridine systems is well-documented. mdpi.com

Nitro Group (at C3): The strongly deactivating nitro group enhances the electrophilicity of the pyridinone ring. Its presence is crucial for activating the C4 position for SNAr reactions. Furthermore, the nitro group itself can be a site of chemical modification. For instance, it can be reduced to an amino group, which can then be further functionalized, providing a pathway to diverse molecular scaffolds. researchgate.netgoogle.com In some cases, the nitro group in nitropyridine derivatives can also be displaced by strong nucleophiles. mdpi.com

N-Methyl Group (at N1): The methyl group on the nitrogen atom ensures that the compound exists as a pyridin-2(1H)-one tautomer. This prevents potential side reactions or alternative tautomeric forms that could occur with an N-H group, thereby simplifying the reactivity profile of the molecule. In related electron-deficient systems like 1-methyl-3,5-dinitro-2-pyridone, the N-substitution is foundational to its role as a substrate in nucleophilic ring-transformation reactions. nih.gov

The combined effect of these substituents creates a molecule primed for sequential, controlled functionalization. For example, the chloro group can be displaced first via an SNAr reaction, followed by reduction of the nitro group to an amine, which can then participate in cyclization or condensation reactions to build more complex heterocyclic systems.

Table 1: Influence of Substituents on Reactivity

| Substituent | Position | Electronic Effect | Influence on Synthetic Transformations |

|---|---|---|---|

| Chloro | C4 | -I (Inductive), +M (Mesomeric), Good Leaving Group | Activates C4 for Nucleophilic Aromatic Substitution (SNAr). |

| Nitro | C3 | -I, -M (Strongly Electron-Withdrawing) | Enhances electrophilicity of the ring, activating it for nucleophilic attack. Can be reduced to an amine for further functionalization. |

| N-Methyl | N1 | +I (Inductively Electron-Donating) | Fixes the tautomeric form as a pyridin-2-one. Prevents N-H related side reactions. |

Regiochemical Control in Multi-Substituted Pyridinone Synthesis

Regiochemical control is paramount in the synthesis of complex molecules, and this compound is an exemplary synthon for achieving such control in the preparation of multi-substituted pyridinones. The predictable reactivity of its functional groups allows chemists to direct incoming reagents to specific positions on the ring.

The primary site of reaction is the C4 position, due to the presence of the labile chloro group activated by the adjacent C3-nitro group. This inherent regioselectivity is a cornerstone of its synthetic utility. When designing a synthesis for a polysubstituted pyridinone, starting with this synthon ensures that the first nucleophilic substitution will occur selectively at C4. This is a common strategy observed in the synthesis of substituted heterocycles, where an activated halogen is used to direct the initial functionalization. mdpi.com

Subsequent transformations can be directed by the newly introduced group or by modifying the existing nitro group. For example:

Sequential SNAr and Reduction: A nucleophile is first introduced at C4. The resulting 4-substituted-1-methyl-3-nitropyridin-2(1H)-one can then undergo reduction of the nitro group at C3 to an amino group. This new amino group, now at C3, can direct further reactions, such as diazotization followed by substitution, or act as a nucleophile itself in cyclization reactions. The synthesis of the HIV reverse transcriptase inhibitor Nevirapine, for example, involves intermediates derived from the reduction of a nitropyridine precursor. google.com

Ring Transformation Reactions: Electron-deficient pyridones, such as the related 1-methyl-3,5-dinitro-2-pyridone, are known to undergo ring-opening and re-closure sequences upon reaction with certain nucleophiles. nih.gov The electronic setup of this compound makes it a potential candidate for similar transformations, where the initial nucleophilic attack at an electrophilic carbon could trigger a cascade, leading to novel heterocyclic structures with a predictable substitution pattern based on the fragmentation of the starting pyridinone ring.

The strategic placement of the chloro and nitro groups thus provides a reliable blueprint for building substitution patterns that might be difficult to achieve through direct synthesis or the functionalization of a less-activated pyridinone core. This controlled, stepwise approach is a key advantage in the synthesis of pharmacologically relevant molecules, where precise substituent placement is often critical for biological activity.

Table 2: Regiochemical Outcomes in a Hypothetical Synthetic Sequence

| Step | Reagent/Condition | Position of Reaction | Intermediate Product | Rationale for Regioselectivity |

|---|---|---|---|---|

| 1 | Nu-H (e.g., R-NH2) | C4 | 4-(R-amino)-1-methyl-3-nitropyridin-2(1H)-one | Nucleophilic aromatic substitution at the most electrophilic carbon with the best leaving group (Cl), activated by the adjacent nitro group. |

| 2 | Reduction (e.g., H2/Pd) | C3 | 3-amino-4-(R-amino)-1-methyl-pyridin-2(1H)-one | Selective reduction of the nitro group to an amine. |

| 3 | Acylation (e.g., Ac2O) | N3 | 3-acetamido-4-(R-amino)-1-methyl-pyridin-2(1H)-one | Reaction at the newly formed, nucleophilic amino group at the C3 position. |

Emerging Research Directions and Future Outlook for 4 Chloro 1 Methyl 3 Nitropyridin 2 1h One Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of substituted pyridines often involves multi-step sequences with harsh reaction conditions and the generation of significant waste. nih.gov Future research will undoubtedly focus on developing more sustainable and efficient synthetic pathways to 4-chloro-1-methyl-3-nitropyridin-2(1H)-one and its derivatives.

Key areas of development include:

Catalytic Processes: The use of transition metal catalysts to facilitate C-H activation and functionalization of the pyridinone core could provide more direct and atom-economical synthetic routes. numberanalytics.comrsc.org Research into earth-abundant metal catalysts is a particularly promising avenue for enhancing the sustainability of these processes.

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for telescoped reactions, which eliminate the need for intermediate purification steps. numberanalytics.comsci-hub.sersc.org The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production. uc.pt

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of nitrogen heterocycles. numberanalytics.com Exploring microwave-assisted protocols for the key bond-forming reactions in the synthesis of the target compound could lead to more rapid and energy-efficient procedures.

Heterogeneous Catalysis: The development of solid-supported catalysts, such as metal-organic frameworks (MOFs), offers advantages in terms of catalyst recovery and reusability, contributing to more sustainable chemical processes. acs.org

A comparative overview of traditional versus emerging synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Substituted Pyridinones

| Feature | Traditional Batch Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Reaction Conditions | Often harsh (high temperatures, pressures) | Milder conditions, ambient temperature and pressure |

| Catalysts | Stoichiometric reagents, homogeneous catalysts | Recyclable heterogeneous catalysts, biocatalysts |

| Solvent Use | High volumes of volatile organic solvents | Greener solvents, solvent-free conditions, flow chemistry |

| Waste Generation | Significant byproduct formation | Higher atom economy, reduced waste |

| Scalability | Can be challenging and hazardous | More amenable to safe and efficient scale-up |

Exploration of Underexplored Reactivity Profiles

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the C4 position, where the chloride acts as a leaving group. However, the presence of multiple functional groups suggests a richer and more diverse reactivity profile that remains largely unexplored.

Future research is expected to delve into:

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridinone ring would provide a powerful tool for late-stage modification and the rapid generation of molecular diversity. nih.gov Transition-metal-catalyzed C-H activation could enable the introduction of a wide range of substituents at positions not readily accessible through classical methods. rsc.orgbeilstein-journals.org

Photocatalysis: Visible-light-driven photocatalysis has emerged as a mild and powerful method for forging new chemical bonds. acs.orgnih.gov This technology could be applied to the functionalization of this compound, potentially enabling novel transformations such as radical additions or cross-coupling reactions under environmentally benign conditions. iciq.orgacs.org

Reactivity of the Nitro Group: The nitro group can be reduced to an amino group, which can then participate in a wide array of subsequent transformations, including diazotization, acylation, and the formation of new heterocyclic rings. A systematic investigation of the reduction of the nitro group and the subsequent derivatization of the resulting amine would significantly expand the chemical space accessible from this starting material.

Cycloaddition Reactions: While the aromatic nature of the pyridinone ring generally disfavors cycloaddition reactions, the electronic perturbation caused by the substituents may open up possibilities for participation in certain types of cycloadditions, particularly under thermal or photochemical conditions.

Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods and the prediction of reaction outcomes. While classical mechanistic studies often rely on the isolation and characterization of intermediates, modern in situ spectroscopic techniques allow for the direct observation of reactive species in real-time.

Future mechanistic studies on the reactions of this compound will likely employ:

In Situ NMR and IR Spectroscopy: These techniques can provide valuable information about the formation and consumption of intermediates and byproducts during the course of a reaction, shedding light on the operative reaction pathways.

Kinetic Isotope Effect (KIE) Studies: KIEs can help to elucidate the nature of the transition states in key bond-breaking and bond-forming steps, providing insights into whether a reaction is stepwise or concerted. This is particularly relevant for SNAr reactions, where a continuum of mechanisms can exist. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction energy profiles, identify transition state structures, and predict the influence of substituents on reactivity, complementing experimental studies.

Predictive Modeling for Reaction Outcome and Selectivity

The ability to accurately predict the outcome and selectivity of chemical reactions is a major goal of modern chemistry. Computational chemistry and machine learning are becoming increasingly powerful tools for achieving this objective.

For this compound, predictive modeling could be applied to:

Regioselectivity of C-H Functionalization: Predicting the most likely site of C-H activation under different catalytic conditions would be invaluable for planning synthetic routes. Machine learning models trained on large datasets of known reactions can predict regioselectivity with high accuracy. researchgate.netrsc.org

Nucleophilic Aromatic Substitution Reactivity: Computational models can be used to predict the relative reactivity of different nucleophiles and the influence of solvent and temperature on reaction rates. This can help to optimize reaction conditions and identify the most suitable nucleophiles for a desired transformation.

Virtual Screening of Derivatives: By computationally generating virtual libraries of derivatives and predicting their properties, it is possible to identify promising candidates for synthesis and testing, thereby accelerating the discovery of new molecules with desired functionalities.

Table 2: Computational Approaches for Reactivity Prediction

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic studies, transition state analysis | Reaction barriers, thermodynamic stability, electronic properties. nih.govmdpi.com |

| Molecular Dynamics (MD) | Simulating reaction dynamics in solution | Solvent effects, conformational preferences |

| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Predicting biological activity or physical properties | Mutagenicity of nitroaromatics, solubility, reactivity. researchgate.net |

| Machine Learning (ML) | Predicting reaction outcomes from large datasets | Regioselectivity, reaction yield, optimal conditions. researchgate.net |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis platforms with high-throughput experimentation (HTE) has the potential to revolutionize the way chemical research is conducted. nih.gov This approach allows for the rapid synthesis and screening of large libraries of compounds, significantly accelerating the pace of discovery. rug.nlprf.org

In the context of this compound chemistry, this could involve:

Automated Library Synthesis: Using robotic systems to perform a large number of reactions in parallel, varying the nucleophiles, catalysts, and reaction conditions to rapidly explore the chemical space around the core scaffold. nih.govnih.gov

High-Throughput Screening: Developing rapid and efficient assays to screen the resulting libraries for desired properties, such as biological activity or material characteristics.

Data-Driven Optimization: Using the data generated from HTE to train machine learning algorithms that can then predict the optimal conditions for achieving a desired outcome, creating a closed-loop discovery cycle. rsc.org

The convergence of these emerging research directions promises a vibrant future for the chemistry of this compound. By embracing sustainable synthesis, exploring new reactivity paradigms, deepening our mechanistic understanding, leveraging the power of predictive modeling, and integrating automation, chemists will be able to unlock the full potential of this versatile building block for applications in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-chloro-1-methyl-3-nitropyridin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized through sequential functionalization of a pyridinone core. Nitration using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C ensures regioselectivity at the 3-position. Chlorination is achieved with POCl₃ under reflux, followed by N-methylation using methyl iodide and a base like NaH. Optimization involves monitoring reaction progress via TLC, controlling temperature to avoid over-nitration, and purifying intermediates via column chromatography with ethyl acetate/hexane gradients. Yield improvements may require inert atmospheres (N₂/Ar) to suppress side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies substituent positions (e.g., methyl at δ ~3.3 ppm, nitro group deshielding adjacent protons).

- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) stretches.

- X-ray Crystallography : Using SHELX software, refine single-crystal data to resolve bond lengths and angles. The Flack parameter should be applied to verify absolute configuration if chirality is suspected .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]+ at m/z 217).

Q. How can researchers functionalize this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Nucleophilic Substitution : Replace the chloro group with amines (e.g., NH₃/EtOH) or alkoxides (RO⁻).

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine for cross-coupling (e.g., amide formation).

- Protection Strategies : Temporarily protect the carbonyl with trimethylsilyl groups during harsh reactions .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group enhances the electrophilicity of the adjacent chloro substituent. Computational modeling (DFT) can map electrostatic potential surfaces to predict reactive sites. Experimentally, kinetic studies in polar aprotic solvents (e.g., DMF) with varying nucleophiles (e.g., piperidine, thiophenol) quantify rate constants. Hammett plots correlate substituent effects with reactivity .

Q. What experimental designs resolve discrepancies between spectroscopic data and crystallographic results for this compound?

- Methodological Answer :

- Variable-Temperature NMR : Resolves tautomeric equilibria or dynamic effects (e.g., keto-enol shifts).

- High-Resolution Crystallography : Use SHELXL to detect disorder or twinning. If NMR suggests multiple conformers, grow crystals at different temperatures to capture dominant forms.

- Complementary Techniques : Pair X-ray data with IR/Raman spectroscopy to cross-validate functional groups .

Q. What methodologies assess the thermal and photolytic stability of this compound in solution?

- Methodological Answer :

- Accelerated Stability Testing : Incubate solutions (e.g., in DMSO, MeCN) at 40–60°C or under UV light (254 nm). Monitor degradation via HPLC/UV-Vis at timed intervals.

- Kinetic Analysis : Fit degradation data to Arrhenius equations to extrapolate shelf-life.

- Solvent Screening : Compare stability in protic (e.g., MeOH) vs. aprotic solvents to identify optimal storage conditions .

Q. How can mechanistic studies elucidate reaction pathways in multi-step syntheses involving this compound?

- Methodological Answer :

- Isotopic Labeling : Introduce 15N or 13C isotopes at key positions (e.g., nitro group) to track bond cleavage/reformation via MS or NMR.

- Intermediate Trapping : Use radical scavengers (e.g., TEMPO) or nucleophile quenchers to isolate transient species.

- Computational Modeling : Perform DFT calculations to map energy profiles and transition states for proposed mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.